An In-depth Technical Guide to Boc-3-Nitro-D-phenylalanine
An In-depth Technical Guide to Boc-3-Nitro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-3-Nitro-D-phenylalanine is a crucial amino acid derivative extensively utilized in peptide synthesis and drug development.[1] This compound incorporates a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group of D-phenylalanine, with a nitro group (NO₂) positioned at the third carbon of the phenyl ring. The Boc group provides stability and facilitates selective deprotection during peptide synthesis, while the nitro group offers unique electronic properties and serves as a handle for further chemical modifications, making it a valuable building block for creating novel bioactive peptides and therapeutic agents.[1][2] Its applications extend to various research areas, including the development of new drugs for cancer treatment and antimicrobial agents, bioconjugation, neuroscience, and material science.[1][3]
Core Chemical Properties
The fundamental chemical and physical properties of Boc-3-Nitro-D-phenylalanine are summarized below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 158741-21-0 | [1][4] |
| Molecular Formula | C₁₄H₁₈N₂O₆ | [1][4] |
| Molecular Weight | 310.3 g/mol | [1][4] |
| Appearance | White powder | [1] |
| Purity | ≥ 97% (HPLC), ≥ 98% (Chiral HPLC) | [1][5] |
| Synonyms | Boc-D-Phe(3-NO₂)-OH, Boc-3-nitro-D-Phe-OH | [1][4] |
| Storage Conditions | 0-8°C, Sealed in dry conditions | [1][6] |
| Predicted Boiling Point | 506.9 ± 45.0 °C | [6][7] |
| Predicted Density | 1.290 ± 0.06 g/cm³ | [6][7] |
| Predicted pKa | 3.73 ± 0.10 | [6][7] |
Key Applications in Research and Development
Boc-3-Nitro-D-phenylalanine is a versatile building block with significant applications across multiple scientific disciplines.
-
Peptide Synthesis : Its primary role is as a protected amino acid in solid-phase peptide synthesis (SPPS).[1] The Boc group ensures that the N-terminus does not react during the coupling of subsequent amino acids, and it can be removed under acidic conditions.[8][9] This allows for the precise, stepwise construction of complex peptide sequences.[2]
-
Drug Development : In pharmaceutical research, this compound is used to generate analogs of bioactive peptides.[1] The introduction of the nitro group can modulate the peptide's biological activity, stability, and pharmacokinetic properties.[2] This modification is explored in the design of novel therapeutics, particularly in oncology and neurology.[2]
-
Bioconjugation : The nitro group can be chemically reduced to an amine, providing a reactive site for attaching other molecules, such as fluorescent dyes, imaging agents, or drugs.[1][2] This makes it valuable for creating targeted drug delivery systems and diagnostic tools.[1]
-
Neuroscience Research : Modified amino acids are utilized in studies of neurotransmitter pathways to understand their roles in brain function and behavior.[1]
-
Material Science : Boc-3-Nitro-D-phenylalanine is used in the development of functional materials like hydrogels, which can be engineered for applications in tissue engineering and controlled drug release systems.[1]
Experimental Protocols
The following section details a generalized methodology for the incorporation of Boc-3-Nitro-D-phenylalanine into a peptide chain using t-Butyloxycarbonyl (Boc) based solid-phase peptide synthesis (SPPS).
Protocol: Incorporation of Boc-3-Nitro-D-phenylalanine via Boc-SPPS
This protocol outlines the key steps for coupling Boc-3-Nitro-D-phenylalanine to a resin-bound peptide chain.
Materials:
-
Peptide-resin (e.g., Merrifield or PAM resin with the N-terminal Boc group removed)
-
Boc-3-Nitro-D-phenylalanine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling Reagent: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or HBTU/HATU.
Methodology:
-
Resin Preparation and Swelling:
-
Place the appropriate amount of resin in a reaction vessel.
-
Add DCM or DMF to the resin and allow it to swell for 30-60 minutes with gentle agitation.[8]
-
Drain the solvent.
-
-
Boc Deprotection:
-
Add a solution of 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) to the resin to remove the N-terminal Boc protecting group of the preceding amino acid.[9]
-
Agitate for approximately 20-30 minutes.[8]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (at least 5 times) to remove residual TFA.[8]
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt on the resin by washing with a solution of 10% Diisopropylethylamine (DIEA) in DCM.[9]
-
Agitate for 2-5 minutes and repeat the process.
-
Wash the resin thoroughly with DCM (at least 5 times) to remove excess base.[8] The resin is now ready for the coupling step.
-
-
Amino Acid Coupling (DCC/HOBt method):
-
In a separate vial, dissolve Boc-3-Nitro-D-phenylalanine (3 equivalents relative to the resin's substitution level) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the neutralized resin.
-
In another vial, dissolve DCC (3 equivalents) in DCM.
-
Add the DCC solution to the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[8]
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates that the primary amine has been successfully acylated.[8]
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct.[9]
-
The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.
Visualized Experimental Workflow
The logical flow for a standard cycle of Boc-based solid-phase peptide synthesis is illustrated below.
Caption: General workflow for a single cycle in Boc-Solid Phase Peptide Synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. jk-sci.com [jk-sci.com]
- 6. BOC-L-3-NITROPHENYLALANINE | 131980-29-5 [chemicalbook.com]
- 7. BOC-L-3-NITROPHENYLALANINE CAS#: 131980-29-5 [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
